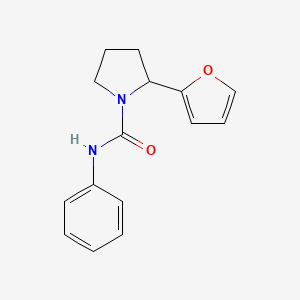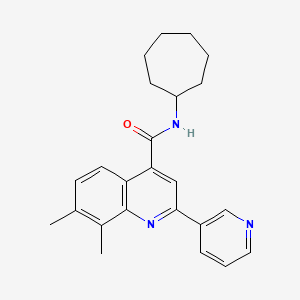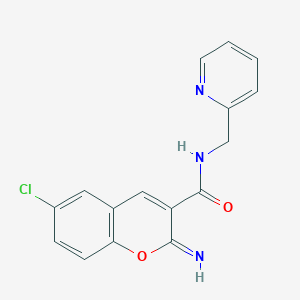![molecular formula C16H18N2O3S2 B4595424 4-methyl-3-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4595424.png)
4-methyl-3-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide
Übersicht
Beschreibung
4-methyl-3-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide is a useful research compound. Its molecular formula is C16H18N2O3S2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.07588479 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Class III Antiarrhythmic Activity
Research into substituted benzamides and sulfonamides, structurally similar to the specified compound, has shown significant potential in Class III antiarrhythmic activity. These compounds demonstrate potent activity by specifically blocking the delayed rectifier potassium current (IK) in cardiac tissues without affecting conduction, highlighting their utility in restoring normal heart rhythms in arrhythmia models (Ellingboe et al., 1992).
Cardiac Electrophysiological Activity
Further investigations into N-substituted imidazolylbenzamides or benzene-sulfonamides reveal their potential in modulating cardiac electrophysiological properties. These compounds, akin to the chemical , exhibit comparable potency to established selective Class III agents in vitro, suggesting their role in managing reentrant arrhythmias (Morgan et al., 1990).
Desalination and Water Purification
Research on novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its derivatives, which share functional groups with the specified compound, indicates their effectiveness in desalination and water purification processes. These studies demonstrate the polymers' capacity for salt rejection and their potential in improving the efficiency of desalination technologies (Padaki et al., 2013).
Anticancer Activity
Compounds containing phenylaminosulfanyl moieties, which are structurally related to the target molecule, have been synthesized and evaluated for their anticancer activity. These studies found that certain derivatives exhibit potent cytotoxic activity against various human cancer cell lines, suggesting the potential therapeutic value of these compounds in oncology (Ravichandiran et al., 2019).
Inhibition of Carbonic Anhydrase
Novel acridine and bis acridine sulfonamides, sharing the sulfonamide group with the specified compound, have been identified as effective inhibitors of carbonic anhydrase isoforms. This enzymatic inhibition is crucial for exploring therapeutic approaches in conditions like glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).
Eigenschaften
IUPAC Name |
3-(methanesulfonamido)-4-methyl-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-8-9-12(10-14(11)18-23(3,20)21)16(19)17-13-6-4-5-7-15(13)22-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWIUDOFQLEPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-butyl-3-[(2-nitrophenyl)sulfonylamino]propanamide](/img/structure/B4595352.png)
![4-{[(5-CYCLOPROPYL-4-PROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE](/img/structure/B4595362.png)


![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4595387.png)

![2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4595391.png)

![2-{4-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4595409.png)
![ETHYL 4-[({4-[(5-CHLORO-2-THIENYL)METHYL]PIPERAZINO}CARBONYL)AMINO]BENZOATE](/img/structure/B4595425.png)

![3-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4595435.png)
![3-bromo-7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4595443.png)

